molecular formula C21H30O2 B2992133 methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate CAS No. 692733-03-2

methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate

Cat. No.: B2992133
CAS No.: 692733-03-2
M. Wt: 314.469
InChI Key: RAMXGIXSKNISBL-LFIBNONCSA-N
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Description

Methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate is a substituted α,β-unsaturated ester characterized by a conjugated enoate system and a bulky 4-(4-pentylcyclohexyl)phenyl substituent. The (2E) configuration indicates a trans arrangement of the ester and aryl groups across the double bond. Its cyclohexylphenyl moiety may enhance thermal stability and mesomorphic properties compared to simpler aromatic derivatives.

Properties

IUPAC Name

methyl (E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-3-4-5-6-17-7-12-19(13-8-17)20-14-9-18(10-15-20)11-16-21(22)23-2/h9-11,14-17,19H,3-8,12-13H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMXGIXSKNISBL-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Temperature: 60-80°C

    Solvent: Methanol

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can also be employed to ensure precise control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate: Features a cyano group at the α-position and a 4-methylphenyl substituent. The syn-periplanar conformation (torsion angle = 3.2°) stabilizes conjugation, enhancing reactivity in cycloaddition reactions .

Fluorinated prop-2-enoates (e.g., 4-[Methyl(undecafluoropentylsulfonyl)amino]butyl prop-2-enoate): Perfluorinated chains impart hydrophobicity and chemical resistance, contrasting with the non-fluorinated cyclohexyl group in the target compound .

Methyl/ethyl cinnamates : Simpler α,β-unsaturated esters lacking bulky substituents, often used as UV-absorbing agents or flavorants.

Data Table: Key Properties and Structural Features

Compound Name Substituents Ester Group Molecular Weight (g/mol) Torsion Angle (°) Applications
Methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate 4-(4-Pentylcyclohexyl)phenyl Methyl ~354.5* N/A Liquid crystals, synthetic intermediates
Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate 4-Methylphenyl, cyano Ethyl 231.25 3.2 Bioactive precursor
4-[Methyl(undecafluoropentylsulfonyl)amino]butyl prop-2-enoate Perfluoropentylsulfonyl Butyl ~650* N/A Surfactants, coatings
Methyl cinnamate Phenyl Methyl 162.19 ~0 (planar) Fragrances, UV protection

Key Findings:

  • Steric Effects : The 4-pentylcyclohexyl group in the target compound introduces significant steric bulk, likely reducing reactivity in nucleophilic additions compared to smaller analogues like methyl cinnamate. However, this moiety may enhance thermal stability and liquid crystalline behavior .
  • Electronic Effects : Fluorinated derivatives exhibit strong electron-withdrawing effects, increasing electrophilicity of the α,β-unsaturated system, whereas the cyclohexylphenyl group provides moderate electron donation via hyperconjugation .
  • Conformational Flexibility: The syn-periplanar conformation in ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate maximizes conjugation, whereas the cyclohexyl group in the target compound may restrict rotation, influencing mesophase formation .

Biological Activity

Methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate, a compound with potential applications in various fields, has garnered interest due to its biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Chemical Formula: C₁₂H₁₄O₂
  • Molecular Weight: 190.24 g/mol
  • CAS Number: 692733-03-2

The compound features a prop-2-enoate backbone with a substituted phenyl group, which is crucial for its biological interactions.

This compound is believed to interact with various biological targets, including receptors and enzymes. The presence of the pentylcyclohexyl group may enhance lipophilicity, facilitating membrane permeability and interaction with lipid membranes.

Pharmacological Effects

  • Antioxidant Activity : Research indicates that similar compounds exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, suggesting that this compound may also exert anti-inflammatory effects.
  • Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

StudyFocusFindings
Kim et al. (2023)Molecular DockingDemonstrated that related compounds bind effectively to GABAA receptors, indicating potential anxiolytic effects .
Amadis Chemical ReportChemical PropertiesProvided insights into the stability and solubility profile of the compound .
PubChem DatabaseStructural AnalysisListed various analogs and their biological activities, supporting the hypothesis of diverse pharmacological effects .

In Silico Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various receptor sites. These studies typically utilize software like MOE or AutoDock to simulate interactions at the molecular level.

Docking Results

  • Target Receptor: GABAA α2 subunit
  • Binding Affinity: Docking scores indicate favorable interactions, with lower scores suggesting stronger binding affinity compared to known ligands like Diazepam .

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